N-(3-chlorophenyl)-2-(4-methoxyphenoxy)propanamide
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Overview
Description
N-(3-chlorophenyl)-2-(4-methoxyphenoxy)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group and a methoxyphenoxy group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(4-methoxyphenoxy)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloroaniline and 4-methoxyphenol.
Formation of Intermediate: 3-chloroaniline is reacted with 2-bromo-1-chloropropane to form N-(3-chlorophenyl)-2-bromopropanamide.
Substitution Reaction: The intermediate is then subjected to a nucleophilic substitution reaction with 4-methoxyphenol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the nucleophilic substitution reaction is also common.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-(4-methoxyphenoxy)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields amines.
Substitution: Results in halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-2-(4-methoxyphenoxy)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate.
Materials Science: Used in the development of novel materials with specific properties.
Biological Studies: Investigated for its effects on biological systems and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(4-methoxyphenoxy)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-chlorophenyl)-N’-[(4-methoxyphenoxy)acetyl]thiourea
- N-(3-chlorophenyl)-2-(4-methoxyphenoxy)acetamide
Uniqueness
N-(3-chlorophenyl)-2-(4-methoxyphenoxy)propanamide is unique due to its specific structural features, such as the combination of a chlorophenyl group and a methoxyphenoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4-methoxyphenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-11(21-15-8-6-14(20-2)7-9-15)16(19)18-13-5-3-4-12(17)10-13/h3-11H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVLRUPEJWXWKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Cl)OC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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